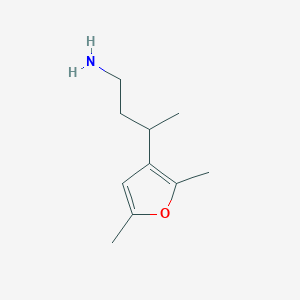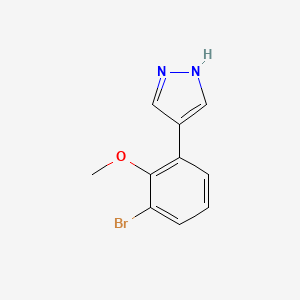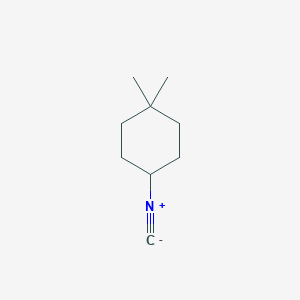
4-Isocyano-1,1-dimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isocyano-1,1-dimethylcyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an isocyano group (-NC) attached to the cyclohexane ring, which is further substituted with two methyl groups at the 1-position. The molecular formula of this compound is C9H15N.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyano-1,1-dimethylcyclohexane typically involves the reaction of 1,1-dimethylcyclohexanol with a suitable isocyanide reagent. One common method is the dehydration of 1,1-dimethylcyclohexanol using phosphorus oxychloride (POCl3) to form the corresponding cyclohexene intermediate, followed by the addition of an isocyanide reagent such as tert-butyl isocyanide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isocyano-1,1-dimethylcyclohexane can undergo various types of chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates or other nitrogen-containing compounds.
Reduction: Reduction of the isocyano group can lead to the formation of amines.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the isocyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Isocyanates or nitriles.
Reduction: Amines.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Isocyano-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of nitrogen-containing heterocycles and other complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving isocyanides.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Isocyano-1,1-dimethylcyclohexane involves its reactivity with various chemical species. The isocyano group is highly reactive and can participate in a range of chemical reactions, including nucleophilic addition, cycloaddition, and radical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparaison Avec Des Composés Similaires
4-Isocyano-1,1-dimethylcyclohexane can be compared with other similar compounds, such as:
1,1-Dimethylcyclohexane: Lacks the isocyano group and has different reactivity and applications.
4-Isocyano-1-methylcyclohexane: Similar structure but with only one methyl group, leading to different steric and electronic properties.
Cyclohexyl isocyanide: Lacks the methyl groups, resulting in different reactivity and applications.
Propriétés
Formule moléculaire |
C9H15N |
|---|---|
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
4-isocyano-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C9H15N/c1-9(2)6-4-8(10-3)5-7-9/h8H,4-7H2,1-2H3 |
Clé InChI |
XSQMRWUEVIPPIX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)[N+]#[C-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


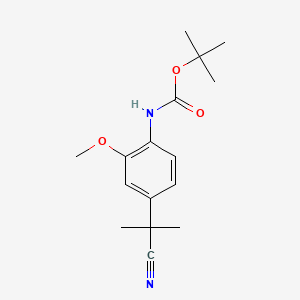
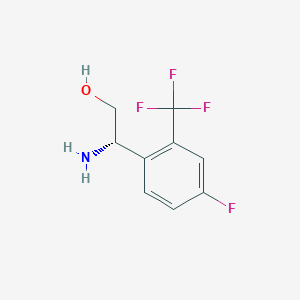


![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
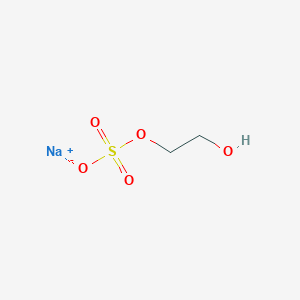
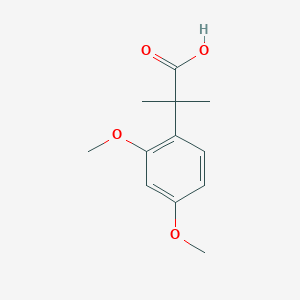
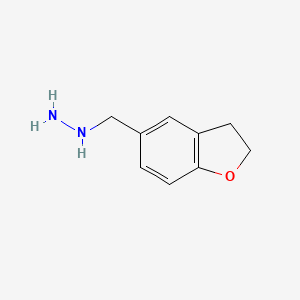
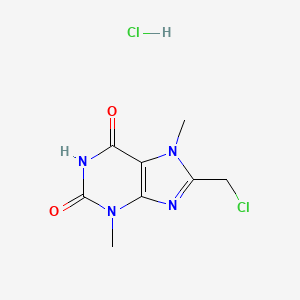
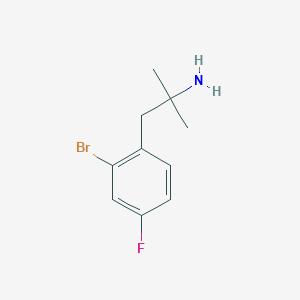
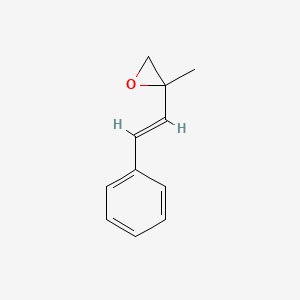
![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)
